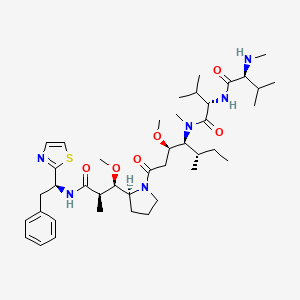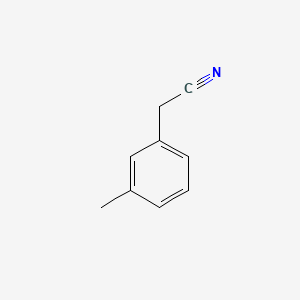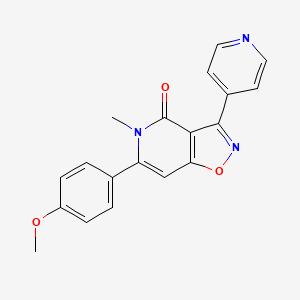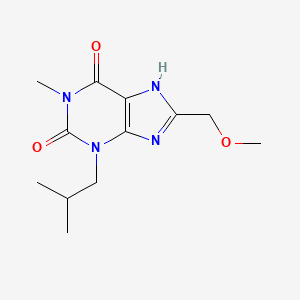
モトリモド
概要
説明
モトリモドは、VTX-2337としても知られており、Toll様受容体8(TLR8)の強力で選択的なアゴニストとして作用する低分子薬です。Toll様受容体は、病原体関連分子パターンを認識することにより、免疫系の調節において重要な役割を果たすタンパク質のクラスです。
科学的研究の応用
Motolimod has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of toll-like receptor 8 and its downstream signaling pathways.
Biology: Employed in research to understand the role of toll-like receptors in the immune response.
Medicine: Investigated as an adjuvant therapy in cancer chemotherapy, particularly in combination with other therapeutic agents such as cetuximab.
Industry: Potential applications in the development of new immunotherapeutic agents and vaccines
作用機序
モトリモドは、Toll様受容体8(TLR8)に選択的に結合して活性化することによって効果を発揮します。この活性化は、ナチュラルキラー細胞、樹状細胞、単球などのさまざまな免疫細胞の刺激につながります。これらの免疫細胞の活性化は、腫瘍に対する免疫応答を強化する、プロ炎症性サイトカインおよびケモカインの産生をもたらします。 関与する分子標的および経路には、核因子-κB(NF-κB)経路などの下流シグナル伝達カスケードを活性化するTLR8シグナル伝達経路が含まれます .
類似化合物の比較
類似化合物
イミキモド: アクチニックケラトシスや性器疣贅などの皮膚疾患の治療に使用される別のToll様受容体アゴニストです。
モトリモドの独自性
モトリモドは、Toll様受容体8の選択的活性化においてユニークであり、これは、異なる受容体を標的とする可能性のある他のToll様受容体アゴニストとは異なります。 この選択的活性化により、より標的を絞った免疫応答が可能になり、がん治療におけるより良い治療効果につながる可能性があります .
生化学分析
Biochemical Properties
Motolimod plays a significant role in biochemical reactions by stimulating the immune system. It interacts with toll-like receptor 8 (TLR8), which is expressed on immune cells such as natural killer (NK) cells, dendritic cells, and monocytes . Upon binding to TLR8, motolimod activates these immune cells, leading to the production of pro-inflammatory cytokines and chemokines . This activation enhances the immune response against cancer cells and other pathogens.
Cellular Effects
Motolimod exerts various effects on different types of cells and cellular processes. It stimulates NK cells, dendritic cells, and monocytes, leading to increased antibody-dependent cellular cytotoxicity (ADCC) and the production of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), macrophage inflammatory protein-1 beta (MIP-1β), and monocyte chemoattractant protein-1 (MCP-1) . These cytokines play crucial roles in enhancing the immune response and promoting the recruitment and activation of other immune cells within the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of motolimod involves its binding to toll-like receptor 8 (TLR8) on the surface of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . The activation of NF-κB results in the transcription of genes involved in immune responses, including those encoding cytokines and chemokines . Additionally, motolimod enhances the expression of costimulatory molecules on antigen-presenting cells, facilitating more effective presentation of tumor antigens to T cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of motolimod have been observed to change over time. Studies have shown that motolimod induces rapid and statistically significant increases in plasma cytokines and the activation of circulating NK cells .
Dosage Effects in Animal Models
The effects of motolimod vary with different dosages in animal models. Studies have demonstrated that motolimod can be safely administered at various doses, with higher doses leading to more pronounced immune activation . At very high doses, motolimod may cause adverse effects such as increased neuropathic pain . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
Motolimod is involved in metabolic pathways that regulate immune responses. It interacts with enzymes and cofactors that modulate the production of cytokines and chemokines . The activation of TLR8 by motolimod leads to the induction of metabolic pathways that enhance the immune response against cancer cells
Transport and Distribution
Motolimod is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is primarily localized in endosomal compartments of monocytes and myeloid dendritic cells, where it activates TLR8 and stimulates the release of inflammatory mediators . The distribution of motolimod within the tumor microenvironment plays a crucial role in its effectiveness as an immunotherapeutic agent.
Subcellular Localization
The subcellular localization of motolimod is primarily within endosomal compartments of immune cells . This localization is essential for its activity, as TLR8 is predominantly expressed in endosomes. The activation of TLR8 by motolimod within these compartments leads to the production of pro-inflammatory cytokines and the enhancement of immune responses
準備方法
合成経路および反応条件
モトリモドの合成は、市販の出発物質から始まる複数の手順を含みます。重要な手順には、ベンザゼピンコアの形成、続いてピロリジン-1-カルボニル基とジプロピルアミノ基の導入が含まれます。反応条件は、一般的に、有機溶媒、触媒、アミン、酸、塩基などの試薬の使用を伴います。 最終生成物は、再結晶化またはクロマトグラフィーなどの技術を用いて精製されます .
工業生産方法
モトリモドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率、純度、コスト効率のために最適化されています。 これには、反応条件のスケールアップ、工業用グレードの溶媒および試薬の使用、工業用クロマトグラフィーや結晶化などの大規模精製技術の採用が含まれます .
化学反応解析
反応の種類
モトリモドは、以下を含むさまざまな化学反応を起こします。
酸化: モトリモドは、特定の条件下で酸化されて、酸化された誘導体を生成できます。
還元: 還元反応は、モトリモドの官能基を変性するために使用できます。
一般的な試薬および条件
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬および条件によって異なります。 たとえば、酸化によってヒドロキシル化された誘導体またはケトン誘導体が生成される場合があり、置換反応によってアルキル、アシル、アミノ基などのさまざまな官能基を導入できます .
科学研究への応用
モトリモドは、以下を含む広範囲の科学研究への応用があります。
化学: Toll様受容体8の活性化とその下流シグナル伝達経路を研究するためのツールとして使用されます。
生物学: 免疫応答におけるToll様受容体の役割を理解するための研究に使用されます。
医学: 特にセツキシマブなどの他の治療薬との併用で、がん化学療法におけるアジュバント療法として調査されています。
化学反応の分析
Types of Reactions
Motolimod undergoes various chemical reactions, including:
Oxidation: Motolimod can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on motolimod.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on motolimod to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or amino groups .
類似化合物との比較
Similar Compounds
Imiquimod: Another toll-like receptor agonist used in the treatment of skin conditions such as actinic keratosis and genital warts.
Uniqueness of Motolimod
Motolimod is unique in its selective activation of toll-like receptor 8, which distinguishes it from other toll-like receptor agonists that may target different receptors. This selective activation allows for a more targeted immune response, potentially leading to better therapeutic outcomes in cancer treatment .
特性
IUPAC Name |
2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOQCXMGPDIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239107 | |
| Record name | VTX-2337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926927-61-9 | |
| Record name | Motolimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Motolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VTX-2337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOTOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)

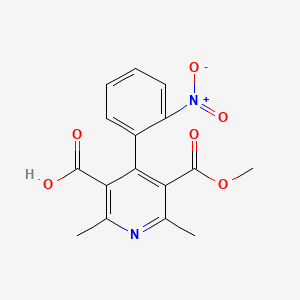
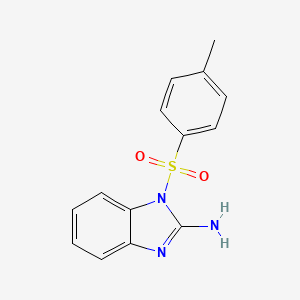
![1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B1677341.png)
![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)
![6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid](/img/structure/B1677344.png)
![1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-pyridinyl)-2,5-dimethyl-alpha-oxo-](/img/structure/B1677346.png)
